molecular formula C9H4ClFO2 B13701456 4-Chloro-7-fluorocoumarin

4-Chloro-7-fluorocoumarin

Cat. No.: B13701456
M. Wt: 198.58 g/mol
InChI Key: OLDNNHMLLPMRTH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The specific conditions for introducing chlorine and fluorine atoms may vary, but they often involve halogenation reactions using reagents such as thionyl chloride or fluorine gas.

Industrial Production Methods: Industrial production of 4-Chloro-7-fluorocoumarin may involve large-scale halogenation processes, where the coumarin core is treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluorocoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and imaging. In biological systems, it may exert its effects by interfering with cellular processes and signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-fluorocoumarin’s unique combination of chlorine and fluorine atoms enhances its chemical reactivity and fluorescence properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

4-chloro-7-fluorochromen-2-one

InChI

InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4H

InChI Key

OLDNNHMLLPMRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C=C2Cl

Origin of Product

United States

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